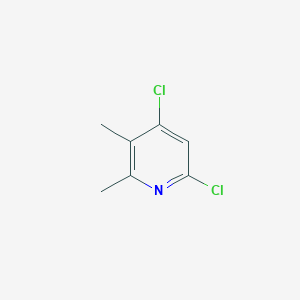

4,6-Dichloro-2,3-dimethylpyridine

Description

4,6-Dichloro-2,3-dimethylpyridine (CAS: 199283-52-8) is a halogenated pyridine derivative with chlorine atoms at positions 4 and 6 and methyl groups at positions 2 and 2. This compound is structurally characterized by its pyridine ring, which confers aromatic stability, and its substituents, which influence electronic and steric properties. It is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds.

Propriétés

IUPAC Name |

4,6-dichloro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-5(2)10-7(9)3-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBCCVZZQCQJRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306336 | |

| Record name | 4,6-dichloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101252-84-0 | |

| Record name | 4,6-dichloro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2,3-dimethylpyridine typically involves the chlorination of 2,3-dimethylpyridine. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the 4 and 6 positions of the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dichloro-2,3-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions include substituted pyridines, carboxylic acids, aldehydes, and various reduced derivatives .

Applications De Recherche Scientifique

4,6-Dichloro-2,3-dimethylpyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the study of enzyme inhibition and as a building block for biologically active molecules.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-2,3-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its mechanism of action depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Pyridine Derivatives with Chloro and Methyl Substituents

Key Compounds :

| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Features |

|---|---|---|---|---|

| 4,6-Dichloro-2,3-dimethylpyridine | 199283-52-8 | C₇H₇Cl₂N | 1.00 (Reference) | Cl at 4,6; CH₃ at 2,3 |

| 6-Chloro-3-methylpicolinonitrile | 1195189-83-3 | C₇H₅ClN₂ | 0.74 | Cl at 6; CH₃ at 3; CN substituent |

| 2-Chloro-3-methylisonicotinonitrile | 1201924-31-3 | C₇H₅ClN₂ | 0.75 | Cl at 2; CH₃ at 3; CN substituent |

Analysis :

- Substituent Effects: The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups in this compound creates a polarized electronic environment, enhancing its reactivity in nucleophilic aromatic substitution (NAS) reactions. In contrast, analogs like 6-chloro-3-methylpicolinonitrile feature a cyano group, which further increases electron deficiency, making them more reactive in cross-coupling reactions .

Dichlorinated Pyrimidine and Quinone Analogs

Key Compounds :

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 4,6-Dichloro-2,5-diphenylpyrimidine | 29133-99-1 | C₁₆H₁₀Cl₂N₂ | Cl at 4,6; phenyl groups at 2,5 |

| 5,6-Dichloro-2,3-dicyanoquinone (DDQ) | N/A | C₉H₂Cl₂N₂O₂ | Cl at 5,6; CN groups at 2,3 |

Analysis :

Fused-Ring Chlorinated Heterocycles

Key Compounds :

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| 4,6-Dichloro-2-methylthieno[2,3-b]pyridine | 104515-21-1 | C₈H₅Cl₂NS | Thiophene fused to pyridine |

| 4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | N/A | C₁₃H₁₇Cl₂N₂OSi | SEM-protected pyrrolopyridine |

Analysis :

- Fused-Ring Systems: The thieno[2,3-b]pyridine derivative exhibits enhanced planarity and conjugation compared to the reference compound, leading to redshifted UV-Vis absorption. Its sulfur atom also increases polarizability, affecting solubility .

Activité Biologique

4,6-Dichloro-2,3-dimethylpyridine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer research and antibiotic development. This article provides a detailed examination of its biological activity, supported by research findings and data tables.

This compound is characterized by its pyridine ring structure with two chlorine substituents and two methyl groups. This unique configuration contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of this compound. Notably, compounds synthesized from this base structure have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of two specific compounds derived from this compound on several human cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) of Compound 5 | IC50 (µM) of Compound 6 | IC50 (µM) of Cisplatin |

|---|---|---|---|

| A375 | 80.79 ± 4.85 | 202.47 ± 10.12 | 15.98 ± 3.31 |

| C32 | 170.28 ± 10.22 | 304.39 ± 15.21 | 9.79 ± 1.51 |

| SNB-19 | 126.02 ± 7.56 | 295.81 ± 14.71 | 43.47 |

| MCF-7/WT | 119.29 ± 7.16 | 261.40 ± 13.07 | 5.75 ± 0.02 |

| MCF-7/DOX | 137.31 ± 8.24 | 295.81 ± 14.92 | 47.82 ± 2.45 |

| HaCaT | 115.12 ± 6.91 | 270.32 ± 13.25 | 56.00 ± 7.27 |

The study indicated that compound 5 exhibited a stronger cytotoxic effect on melanoma cells (A375) compared to compound 6 , while both compounds showed lower activity against normal keratinocytes (HaCaT) .

The mechanisms through which these compounds exert their anticancer effects include:

- Induction of Apoptosis : Both compounds were shown to induce apoptosis in melanoma cells in a dose-dependent manner.

- Inhibition of Colony Formation : The clonogenic assay demonstrated that compound 5 significantly inhibited colony formation in A375 cells at concentrations of 50 and 100 µM .

Antibiotic Potential

In addition to anticancer activity, derivatives of pyridine compounds have been investigated for their antibiotic properties, particularly in overcoming antibiotic resistance.

Antibiotics derived from pyridine structures typically act by inhibiting bacterial cell wall synthesis, protein synthesis, or nucleic acid synthesis:

- Cell Wall Synthesis Inhibition : Compounds may interfere with peptidoglycan cross-linking.

- Protein Synthesis Inhibition : Some derivatives can bind to ribosomal subunits, disrupting protein production.

- Nucleic Acid Synthesis Inhibition : Certain compounds target DNA gyrase or RNA polymerase, preventing replication .

Q & A

Q. What are the optimized synthetic routes for 4,6-Dichloro-2,3-dimethylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves chlorination of a pre-functionalized pyridine precursor. For example:

- Step 1: Start with 2,3-dimethylpyridine (CAS RN: 583-61-9) as the base structure .

- Step 2: Introduce chlorine atoms at the 4- and 6-positions using chlorinating agents like phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C) .

- Step 3: Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate eluent).

Key Variables:

- Temperature: Excessively high temperatures (>110°C) may lead to side reactions (e.g., ring decomposition).

- Stoichiometry: A 2:1 molar ratio of POCl₃ to substrate ensures complete dichlorination.

- Yield Optimization: Typical yields range from 45–65%, with impurities arising from incomplete chlorination or over-oxidation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peak at m/z 189.04 (M⁺) matches the molecular weight .

- X-ray Diffraction: Resolves crystal packing and bond angles. For example, Cl–C bond lengths typically measure ~1.73 Å, consistent with sp²-hybridized carbons .

- Infrared (IR) Spectroscopy: Absorbances at 650–750 cm⁻¹ (C–Cl stretching) and 1570–1600 cm⁻¹ (aromatic C=C) validate functional groups .

Q. How do the electron-withdrawing chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Activation of Positions: Chlorine atoms at 4- and 6-positions deactivate the pyridine ring, directing nucleophiles to the less hindered 2- or 3-positions.

- Kinetic Studies: Reactivity with amines (e.g., aniline) in dimethylformamide (DMF) at 60°C shows pseudo-first-order kinetics, with rate constants (~10⁻⁴ s⁻¹) dependent on steric effects from methyl groups .

- Competing Pathways: In polar aprotic solvents, SNAr (nucleophilic aromatic substitution) dominates, while protic solvents favor elimination side products (e.g., HCl formation) .

Advanced Research Questions

Q. How can computational modeling (DFT) predict thermodynamic stability and regioselectivity in derivatives of this compound?

Methodological Answer:

- DFT Parameters: Use B3LYP/6-311+G(d,p) basis sets to calculate Gibbs free energy (ΔG) and frontier molecular orbitals (HOMO/LUMO).

- Case Study: For a derivative with a sulfonyl group, computations reveal that the para-substituted isomer is 8.2 kJ/mol more stable than the meta-isomer due to reduced steric strain .

- Phase Transitions: Normal mode analysis identifies vibrational entropy contributions, critical for predicting polymorph stability (e.g., enthalpy-driven vs. entropy-driven transitions) .

Q. What solvent systems minimize degradation during long-term storage of this compound?

Methodological Answer:

-

Stability Screening: Accelerated degradation studies (40°C, 75% humidity) show:

Solvent Degradation Rate (%/month) Dichloromethane <0.5% Ethyl Acetate 1.2% Water >5% (hydrolysis dominant) -

Recommendation: Store in anhydrous dichloromethane at –20°C to suppress hydrolysis and radical-mediated decomposition .

Q. How do steric and electronic effects of methyl groups impact catalytic applications of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects: Methyl groups at 2- and 3-positions hinder palladium catalyst coordination, reducing Suzuki-Miyaura coupling efficiency by ~30% compared to unsubstituted analogs .

- Electronic Effects: Electron-donating methyl groups increase electron density at the pyridine nitrogen, enhancing ligand-metal binding in Cu-catalyzed Ullmann reactions (TOF increased by 2.5×) .

Q. How should researchers address contradictory data on reaction kinetics or polymorph stability?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.